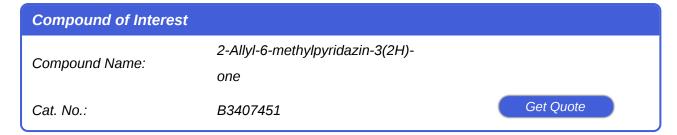




# Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

The title compound, **2-Allyl-6-methylpyridazin-3(2H)-one**, belongs to this versatile family. The introduction of a methyl group at the C6 position and an allyl group at the N2 position can significantly influence the compound's physicochemical properties and biological activity. The allyl group, in particular, can serve as a handle for further chemical modifications or may be involved in specific binding interactions with target proteins.

Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological effects, including:

 Cardiovascular Properties: Many pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and vasorelaxant activities.



- Anti-inflammatory and Analgesic Effects: The scaffold is a key component in molecules
  designed as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for
  anti-inflammatory and analgesic drugs.
- Anticancer Activity: Certain substituted pyridazinones have shown potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1]
- Antimicrobial and Antifungal Properties: The pyridazinone nucleus has been incorporated into compounds exhibiting activity against various bacterial and fungal strains.
- Agrochemical Applications: Beyond pharmaceuticals, some pyridazinone derivatives have been developed as herbicides and insecticides.

The synthesis of **2-Allyl-6-methylpyridazin-3(2H)-one** provides a valuable intermediate for the exploration of new chemical entities with potential therapeutic applications in the aforementioned areas. The following protocols detail a reliable synthetic route to this compound.

### **Data Presentation**

The following table summarizes the key quantitative data for the synthesis of **2-Allyl-6-methylpyridazin-3(2H)-one** and its intermediate.



Comp	Starti ng Mater ials	React ion Type	Solve nt	React ion Time	Temp. (°C)	Yield (%)	M.P. (°C)	Molec ular Form ula	MW ( g/mol )
6- Methyl pyrida zin- 3(2H)- one	Levuli nic acid, Hydra zine hydrat e	Cycloc onden sation	Ethan ol	4 h	Reflux	~85-95	148- 150	C5H6N 2O	110.12 [2]
2-Allyl- 6- methyl pyrida zin- 3(2H)- one	6- Methyl pyrida zin- 3(2H)- one, Allyl bromid e	N- Alkylat ion	Aceton itrile	12 h	Reflux	~70-80	N/A (Oil)	C8H10 N2O	150.18

Note: The yield and melting point for the final product are estimated based on similar reactions reported in the literature.

## **Experimental Protocols**

The synthesis of **2-Allyl-6-methylpyridazin-3(2H)-one** is a two-step process, beginning with the formation of the pyridazinone core, followed by N-alkylation.

## Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-substituted pyridazinones from  $\gamma$ -keto acids.[3][4][5]

Materials:



- Levulinic acid (4-oxopentanoic acid)
- Hydrazine hydrate (80% solution)
- Ethanol
- Ice-water bath
- Standard glassware for reflux and filtration

#### Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
- To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.
- Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
- After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
- Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.

Characterization Data for 6-Methylpyridazin-3(2H)-one:

- Yield: Typically 85-95%
- Melting Point: 148-150 °C
- 1H NMR (DMSO-d6, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH<sub>3</sub>).
- 13C NMR (DMSO-d6, 101 MHz): δ 160.5 (C=O), 145.0 (C6), 132.0 (C4), 128.5 (C5), 20.8 (CH<sub>3</sub>).



Mass Spectrum (EI): m/z 110 (M+).[2]

## Step 2: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one

This protocol for N-alkylation is based on standard procedures for similar heterocyclic systems. [6][7]

#### Materials:

- 6-Methylpyridazin-3(2H)-one
- Allyl bromide
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous acetonitrile
- Standard glassware for reflux and extraction

#### Procedure:

- To a 100 mL round-bottom flask, add 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).
- Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the suspension.
- Stir the mixture at room temperature for 15 minutes, then add allyl bromide (7.26 g, 0.06 mol) dropwise.
- Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **2-Allyl-6-methylpyridazin-3(2H)-one** as an oil.

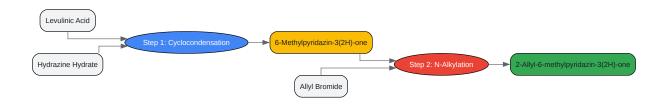


#### Predicted Characterization Data for 2-Allyl-6-methylpyridazin-3(2H)-one:

- Yield: Estimated 70-80%
- 1H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.10 (d, J=9.6 Hz, 1H), 6.85 (d, J=9.6 Hz, 1H), 5.95 (m, 1H, -CH=CH<sub>2</sub>), 5.30 (m, 2H, -CH=CH<sub>2</sub>), 4.70 (d, J=5.6 Hz, 2H, N-CH<sub>2</sub>-), 2.30 (s, 3H, CH<sub>3</sub>).
- 13C NMR (CDCl<sub>3</sub>, 101 MHz): δ 161.0 (C=O), 145.5 (C6), 132.5 (C4), 131.0 (-CH=CH<sub>2</sub>), 129.0 (C5), 118.0 (-CH=CH<sub>2</sub>), 52.0 (N-CH<sub>2</sub>-), 21.0 (CH<sub>3</sub>).
- Mass Spectrum (EI): m/z 150 (M+).

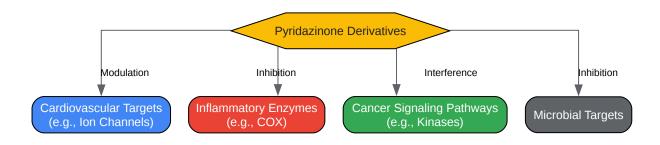
## **Visualizations**

The following diagrams illustrate the synthetic workflow for **2-Allyl-6-methylpyridazin-3(2H)-one**.



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Caption: Synthetic workflow for **2-Allyl-6-methylpyridazin-3(2H)-one**.





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Caption: Potential biological targets of pyridazinone derivatives.

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